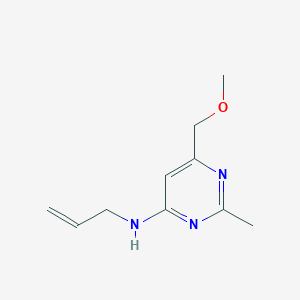
N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the intramolecular cycloaddition of azomethine ylides activated by aromatic rings, including pyrimidine, has been described . This process involves the formation of azomethine ylides, which then undergo highly diastereospecific sequential cycloaddition .Molecular Structure Analysis
The molecular structure of “N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” is characterized by a pyrimidine ring substituted with an allyl group, a methoxymethyl group, and a methyl group .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antiviral Activity : Some derivatives of 2,4-diamino-6-hydroxypyrimidines, related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have been found to inhibit retrovirus replication in cell culture. Specifically, these derivatives have shown pronounced antiretroviral activity comparable to certain reference drugs and are devoid of measurable toxicity at certain concentrations (Hocková et al., 2003).
Anti-HIV-1 Activity : Novel thiazolo[3,2-a]pyrimidin-7-ones, considered as annulated analogues of HEPT and bearing structural similarity to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have demonstrated activity against HIV-1. Certain compounds in this category have shown significant anti-HIV-1 activity (Danel et al., 1998).
Organic Synthesis and Chemical Transformations
Microbial Transformations : The compound cyprodinil, which is structurally related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, has been found to undergo microbial transformations, leading to various metabolites. This study emphasizes the metabolic versatility of microbial species in processing such compounds (Schocken et al., 1997).
Synthesis of Uracil Derivatives : The synthesis of uracil derivatives from compounds related to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine has been documented. These derivatives have shown potential antiviral activity against certain viruses (Bhat, 1993).
Deprotective Methods for Allylic Alcohols : Research on deprotective methods for allylic alcohols, including those protected as methoxyethoxymethyl (MEM) and methoxymethyl (MOM) ethers, could be relevant to the processing of compounds like N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine (Monti et al., 1983).
Regio- and Enantioselective Substitution : Studies on the substitution of acyclic allylic sulfoximines, which may include derivatives similar to N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine, have been conducted to understand the reaction dynamics and selectivities in chemical transformations (Scommoda et al., 1996).
Zukünftige Richtungen
The future directions for the study of “N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine” could involve further investigation into its synthesis, chemical reactions, and potential applications. For instance, the intramolecular cycloaddition of azomethine ylides activated by aromatic rings, including pyrimidine, could be further explored .
Eigenschaften
IUPAC Name |
6-(methoxymethyl)-2-methyl-N-prop-2-enylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-5-11-10-6-9(7-14-3)12-8(2)13-10/h4,6H,1,5,7H2,2-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPQMPYPYJPGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC=C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)
![N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2475456.png)
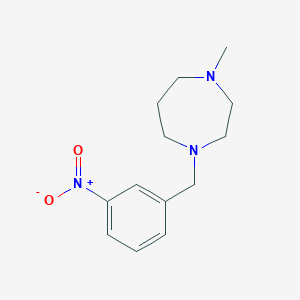
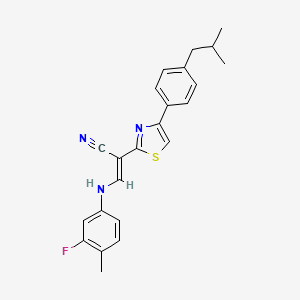
![(Z)-8'H-7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2475461.png)
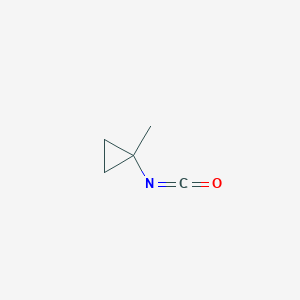
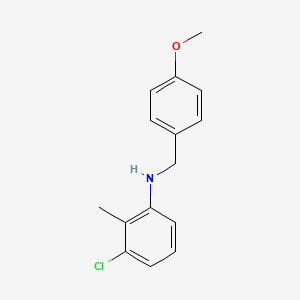
amine dihydrochloride](/img/structure/B2475465.png)
![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)
![4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2475468.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2475469.png)

![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)
